Cas no 792954-09-7 (3-(2-methylpropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid)

3-(2-methylpropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 7-Quinazolinecarboxylic acid, 1,2,3,4-tetrahydro-3-(2-methylpropyl)-4-oxo-2-thioxo-
- 3-(2-Methylpropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid
- 3-(2-methylpropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid
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- インチ: 1S/C13H14N2O3S/c1-7(2)6-15-11(16)9-4-3-8(12(17)18)5-10(9)14-13(15)19/h3-5,7H,6H2,1-2H3,(H,14,19)(H,17,18)
- InChIKey: KARRMKIQVJGJSZ-UHFFFAOYSA-N
- SMILES: N1C2=C(C=CC(C(O)=O)=C2)C(=O)N(CC(C)C)C1=S
3-(2-methylpropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-11228-0.05g |
3-(2-methylpropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid |
792954-09-7 | 85% | 0.05g |
$66.0 | 2023-10-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1293378-500mg |
3-(2-Methylpropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid |
792954-09-7 | 98% | 500mg |
¥7311.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1293378-5g |
3-(2-Methylpropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid |
792954-09-7 | 98% | 5g |
¥28998.00 | 2024-07-28 | |
Ambeed | A553157-1g |
3-Isobutyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid |
792954-09-7 | 98% | 1g |
$268.0 | 2024-04-17 | |
Enamine | EN300-11228-5.0g |
3-(2-methylpropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid |
792954-09-7 | 85% | 5.0g |
$1074.0 | 2023-02-09 | |
Enamine | EN300-11228-10.0g |
3-(2-methylpropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid |
792954-09-7 | 85% | 10.0g |
$1593.0 | 2023-02-09 | |
Enamine | EN300-11228-10g |
3-(2-methylpropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid |
792954-09-7 | 85% | 10g |
$1593.0 | 2023-10-26 | |
1PlusChem | 1P019O3C-500mg |
3-(2-methylpropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid |
792954-09-7 | 85% | 500mg |
$386.00 | 2024-04-21 | |
1PlusChem | 1P019O3C-250mg |
3-(2-methylpropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid |
792954-09-7 | 85% | 250mg |
$231.00 | 2024-04-21 | |
Enamine | EN300-11228-5g |
3-(2-methylpropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid |
792954-09-7 | 85% | 5g |
$1075.0 | 2023-10-26 |
3-(2-methylpropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid 関連文献
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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6. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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10. Cadmium metavanadate mixed oxide nanorods for the chemiresistive detection of methane molecules†Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
3-(2-methylpropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acidに関する追加情報
3-(2-Methylpropyl)-4-Oxo-2-Sulfanyl-3,4-Dihydroquinazoline-7-Carboxylic Acid: A Comprehensive Overview
3-(2-Methylpropyl)-4-Oxo-2-Sulfanyl-3,4-Dihydroquinazoline-7-Carboxylic Acid is a complex organic compound with the CAS number 792954-09-7. This compound belongs to the class of quinazoline derivatives, which have garnered significant attention in the fields of pharmacology and organic synthesis due to their diverse biological activities. The structure of this compound is characterized by a quinazoline ring system, which is a bicyclic aromatic heterocycle containing nitrogen atoms at positions 1 and 3. The substituents on the quinazoline ring include a sulfanyl group (SH) at position 2, an oxo group (O) at position 4, and a carboxylic acid group (COOH) at position 7. Additionally, the compound features a 2-methylpropyl group attached at position 3 of the quinazoline ring.
The synthesis of 3-(2-Methylpropyl)-4-Oxo-2-Sulfanyl-3,4-Dihydroquinazoline-7-Carboxylic Acid involves multi-step organic reactions, often utilizing intermediates such as amino acids or other nitrogen-containing precursors. The incorporation of the sulfanyl group and the carboxylic acid group into the quinazoline framework is critical for achieving the desired biological activity. Recent advancements in asymmetric synthesis and catalytic methods have enabled more efficient and selective pathways for constructing such complex molecules.
One of the most notable applications of this compound lies in its potential as a biological inhibitor. Studies have shown that quinazoline derivatives can act as inhibitors of various enzymes, including kinases and proteases, which are key targets in the development of anti-cancer and anti-inflammatory drugs. The presence of the sulfanyl group in this compound may enhance its ability to interact with these enzymes through sulfur-based interactions, a mechanism that has been explored in recent medicinal chemistry research.
Moreover, the carboxylic acid group at position 7 plays a crucial role in modulating the compound's solubility and bioavailability. This functional group can also serve as a site for further chemical modifications, such as esterification or amidation, to tailor the compound's properties for specific therapeutic applications. Recent research has focused on optimizing these modifications to improve drug delivery and efficacy.
The quinazoline ring system itself is known for its inherent stability and ability to form hydrogen bonds, which are essential for molecular recognition in biological systems. The substitution pattern of this compound further enhances its ability to bind to target proteins with high affinity. For instance, computational studies using molecular docking techniques have revealed that this compound exhibits strong binding interactions with certain kinase domains, suggesting its potential as a lead compound in drug discovery.
In terms of pharmacokinetics, the 2-methylpropyl group may influence the lipophilicity of the molecule, which is an important factor in determining its absorption and distribution within the body. Recent studies have emphasized the importance of balancing lipophilicity with hydrophilicity to achieve optimal drug-like properties. This compound's structure suggests that it may exhibit favorable pharmacokinetic profiles, making it a promising candidate for further preclinical testing.
Another area of interest is the potential of this compound as an anti-microbial agent. Quinazoline derivatives have been reported to exhibit antimicrobial activity against various bacterial and fungal strains. The presence of the sulfanyl group may contribute to this activity by acting as a nucleophile or by participating in redox reactions that disrupt microbial cell membranes. Emerging research in this field continues to explore the broader spectrum of antimicrobial agents derived from quinazoline frameworks.
From a synthetic chemistry perspective, the construction of this compound involves several key steps that highlight modern organic synthesis techniques. For example, the formation of the quinazoline ring typically involves condensation reactions between an amine and an aldehyde or ketone derivative. The introduction of substituents like the sulfanyl group and the carboxylic acid group requires precise control over reaction conditions to ensure regioselectivity and stereoselectivity.
In conclusion, 3-(2-Methylpropyl)-4-Oxo-2-Sulfanyl-3,4-Dihydroquinazoline-7-Carboxylic Acid represents a significant advancement in quinazoline chemistry with promising applications in drug discovery and development. Its unique structural features and functional groups make it an attractive candidate for further research into its biological activities and therapeutic potential.
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